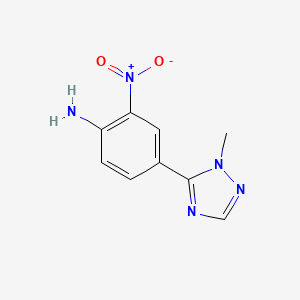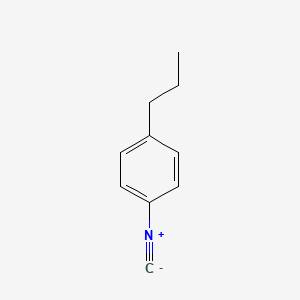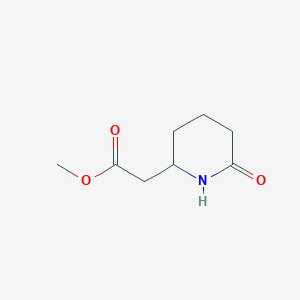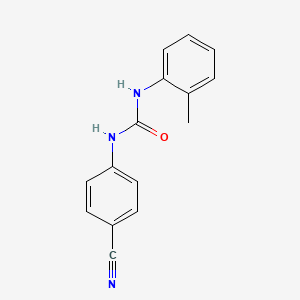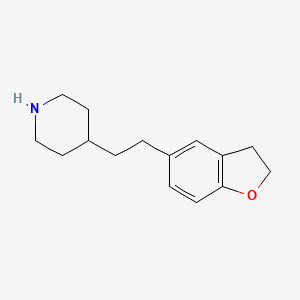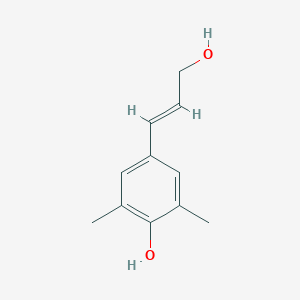
2-(2-Chloro-3-methylphenyl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-3-methylphenyl)-2-hydroxyacetic acid is an organic compound that features a chloro-substituted aromatic ring and a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-methylphenyl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-methylbenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3-methylphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of 2-(2-Chloro-3-methylphenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(2-Chloro-3-methylphenyl)-2-hydroxyethanol.
Substitution: Formation of 2-(2-Hydroxy-3-methylphenyl)-2-hydroxyacetic acid.
Scientific Research Applications
2-(2-Chloro-3-methylphenyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3-methylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The chloro-substituted aromatic ring may also contribute to the compound’s biological activity by interacting with hydrophobic regions of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-hydroxyacetic acid
- 2-(3-Chlorophenyl)-2-hydroxyacetic acid
- 2-(2-Methylphenyl)-2-hydroxyacetic acid
Uniqueness
2-(2-Chloro-3-methylphenyl)-2-hydroxyacetic acid is unique due to the presence of both a chloro and a methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct properties compared to other similar compounds, making it a valuable compound for research and development.
Properties
CAS No. |
1261672-28-9 |
|---|---|
Molecular Formula |
C9H9ClO3 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-(2-chloro-3-methylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9ClO3/c1-5-3-2-4-6(7(5)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
WPBDGLUWYPOKNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(=O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



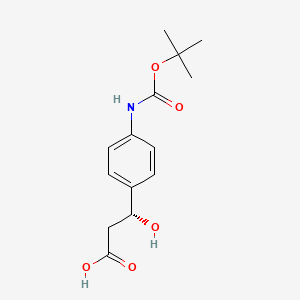

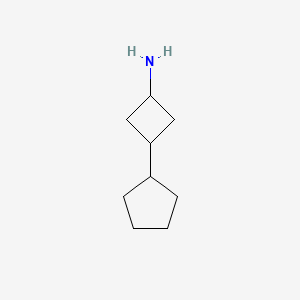
![tert-butylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B13570921.png)
![[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13570931.png)

